

# KX2-361 blood-brain barrier efficiency improvement

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Kx2-361

CAS No.: 897016-26-1

Cat. No.: S548108

[Get Quote](#)

## KX2-361 Key Characteristics and Experimental Data

The table below summarizes the core quantitative data and key characteristics of **KX2-361** for a quick overview.

| Property                              | Description / Value                                                                 |
|---------------------------------------|-------------------------------------------------------------------------------------|
| Primary Mechanism of Action           | Dual inhibitor of Src kinase and tubulin polymerization [1] [2].                    |
| BBB Penetration                       | Demonstrates good oral bioavailability and readily crosses the BBB in mice [1] [3]. |
| Molecular Weight                      | 405.19 g/mol [2].                                                                   |
| Hydrogen Bond Donors                  | 1 [2].                                                                              |
| Hydrogen Bond Acceptors               | 5 [2].                                                                              |
| Topological Polar Surface Area (TPSA) | 54.46 Å <sup>2</sup> [2].                                                           |

| Property                | Description / Value                                                                                                                              |
|-------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|
| XLogP                   | 3.82 [2].                                                                                                                                        |
| Lipinski's Rule of Five | Zero rules broken [2].                                                                                                                           |
| Key In Vivo Finding     | Activity against orthotopic GL261 gliomas in syngeneic C57BL/6 mice; promotes long-term survival by working with the host immune system [1] [3]. |

## Experimental Protocols and Workflows

For evaluating the efficacy and BBB penetration of **KX2-361** in a glioblastoma model, you can adapt the following core experimental workflow. The diagram below outlines the key stages.

### Key Experimental Details:

- **In Vivo Model:** The protocol was established in a **syngeneic orthotopic GL261 glioblastoma model** in C57BL/6 mice [1] [3].
- **Critical Finding on Immunity:** Long-term survival was **not observed** in mice lacking an adaptive immune system. This indicates the therapeutic efficacy of **KX2-361** is dependent on working in concert with the host's immune system to control tumor growth [1] [3].
- **Ex Vivo Molecular Analysis:** To confirm the dual mechanism of action, you can perform:
  - **Western Blotting:** Analyze brain tumor tissue lysates to confirm the reduction in Src autophosphorylation (Tyr419) [3].
  - **Immunofluorescence:** Fix and stain glioma cells or tumor sections with antibodies against  $\alpha$ -tubulin to visualize the disruption of microtubule architecture following **KX2-361** treatment [3].

## Frequently Asked Questions for Troubleshooting

**Q1: The in vivo efficacy of KX2-361 in our glioblastoma model is not as strong as reported. What could be the reason?**

- **Confirm the immune status of your model.** A key finding is that **KX2-361**'s ability to promote long-term survival requires a functional adaptive immune system. The effect may be diminished in severely immunocompromised models [1] [3].

- **Verify the dosing formulation and bioavailability.** Ensure the compound is properly formulated for oral gavage (e.g., in a stable suspension) and that the pharmacokinetic profile matches previously reported data regarding brain exposure [4].

**Q2: How can I confirm that KX2-361 is successfully crossing the blood-brain barrier in our experiment?**

- **Direct measurement is required.** The most definitive method is to administer the compound to tumor-bearing mice, followed by terminal collection of blood and brain tissue at multiple time points. Analyze the drug concentration in both plasma and brain homogenate using **Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)**. A brain-to-plasma ratio greater than 1 is a strong indicator of good BBB penetration [1].

**Q3: What are the critical physicochemical properties of KX2-361 that contribute to its BBB penetration?** As shown in the data table, **KX2-361** has a **low molecular weight (405.19 g/mol)**, a **moderate TPSA (54.46 Å<sup>2</sup>)**, and does not violate Lipinski's Rule of Five. These properties are generally favorable for passive diffusion across the BBB [2].

**Q4: Are there any known stability or solubility issues with KX2-361 I should be aware of when designing experiments?**

- **Solubility: KX2-361** can be dissolved in DMSO to create a concentrated stock solution (e.g., 10-50 mM). For in vitro assays, it is recommended to sonicate the solution to ensure it is fully dissolved [4].
- **In Vivo Formulation:** For animal studies, the compound is typically administered orally. You may need to use a vehicle solution containing excipients like PEG300, Tween 80, and saline to create a stable suspension or solution for gavage [4].

## Mechanism of Action Diagram

The following diagram illustrates the dual mechanism of action of **KX2-361** at the cellular level.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. KX2-361: a novel orally bioavailable small molecule dual Src ... [pubmed.ncbi.nlm.nih.gov]
2. - KX | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY 2 361 [guidetopharmacology.org]
3. - KX : a novel orally bioavailable small molecule dual Src/tubulin... 2 361 [link.springer.com]
4. - KX | Microtubule Associated | Src | TargetMol 2 361 [targetmol.com]

To cite this document: Smolecule. [KX2-361 blood-brain barrier efficiency improvement]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548108#kx2-361-blood-brain-barrier-efficiency-improvement]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com